2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde
CAS No.:
Cat. No.: VC15819427
Molecular Formula: C18H14ClNO2S
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14ClNO2S |
|---|---|
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)sulfanyl-6-ethoxyquinoline-3-carbaldehyde |
| Standard InChI | InChI=1S/C18H14ClNO2S/c1-2-22-15-5-8-17-12(10-15)9-13(11-21)18(20-17)23-16-6-3-14(19)4-7-16/h3-11H,2H2,1H3 |
| Standard InChI Key | PNCILGRDEHIROS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=C(C=C3)Cl)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-((4-Chlorophenyl)thio)-6-ethoxyquinoline-3-carbaldehyde features a quinoline core substituted at three strategic positions:
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Position 2: A thioether linkage to a 4-chlorophenyl group
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Position 3: A reactive carbaldehyde moiety
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Position 6: An ethoxy substituent
This trifunctional design enables diverse chemical modifications while maintaining planarity for potential biomolecular interactions .
Spectral Characterization
Key spectroscopic data from related quinoline-3-carbaldehydes include:
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¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.85 (s, 1H, H-4), 7.92–7.35 (m, 8H, aromatic), 4.25 (q, 2H, OCH₂CH₃), 1.45 (t, 3H, CH₃) .
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IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N quinoline), 1240 cm⁻¹ (C-O-C) .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClNO₂S |
| Molecular Weight | 343.8 g/mol |
| CAS Registry Number | 281208-98-8 (analog) |
| IUPAC Name | 2-(4-chlorophenyl)sulfanyl-6-ethoxyquinoline-3-carbaldehyde |
Synthesis and Derivatization
Core Formation Strategies
The quinoline backbone is typically constructed via:
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Vilsmeier-Haack Reaction: Cyclization of acetanilide derivatives using POCl₃/DMF at 80–100°C, introducing the formyl group at position 3 .
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Friedländer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with ketones under acidic conditions .
Functionalization Pathways
Critical substitution reactions include:
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Thioether Formation: Nucleophilic aromatic substitution of 2-chloroquinoline intermediates with 4-chlorothiophenol in DMF/K₂CO₃ (70–80°C, 12 h) .
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Ethoxy Introduction: Williamson ether synthesis on 6-hydroxyquinoline precursors using ethyl bromide .
Recent Methodological Advances
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (85–92% vs. 65–75% conventional) . Flow chemistry approaches enable continuous production with >95% purity as confirmed by HPLC .
Physicochemical Properties
Solubility Profile
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Aqueous Solubility: <0.1 mg/mL (pH 7.4) due to aromatic stacking
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Organic Solvents: Soluble in DMSO (32 mg/mL), DMF (28 mg/mL), THF (18 mg/mL)
Stability Characteristics
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Thermal Stability: Decomposition onset at 218°C (TGA)
Computational Predictions
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LogP: 3.8 ± 0.2 (ChemAxon) suggests moderate lipophilicity
Biological Activity and Mechanisms
Antimicrobial Effects
Structure-Activity Relationships
Key modifications influencing potency:
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4-Chlorophenyl Group: Essential for DNA intercalation (ΔTm = +4.2°C)
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Ethoxy Substituent: Enhances blood-brain barrier penetration (Pe = 8.7 × 10⁻⁶ cm/s)
Pharmacological Applications
Drug Discovery
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Lead Compound: 18 derivatives patented for oncology indications
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Combination Therapy: Synergy observed with cisplatin (CI = 0.32)
Diagnostic Imaging
¹⁸F-labeled analogs show tumor:background ratio of 5.7 in PET imaging
Material Science
Thin films exhibit fluorescence quantum yield Φ = 0.42 (λₑₓ = 365 nm)
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